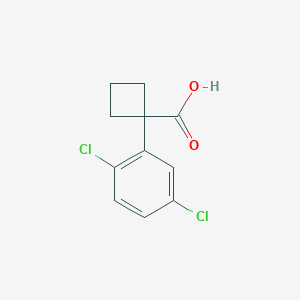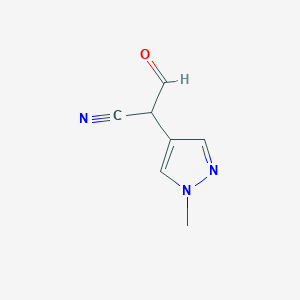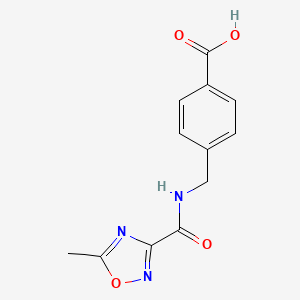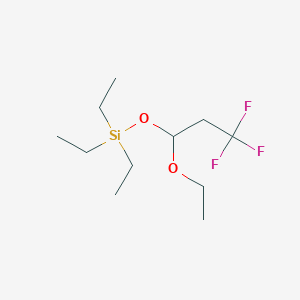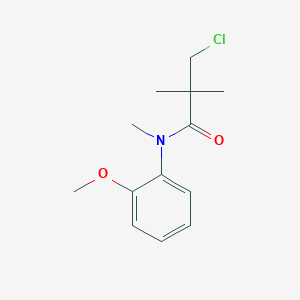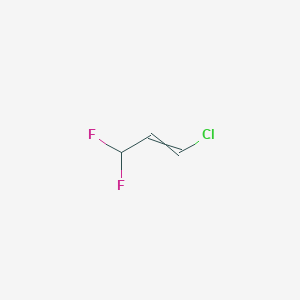
1-Chloro-3,3-difluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,3-difluoroprop-1-ene is an organofluorine compound with the molecular formula C₃H₃ClF₂ It is a halogenated olefin, characterized by the presence of both chlorine and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3,3-difluoroprop-1-ene can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene with hydrogen chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,3-difluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Often performed in the presence of catalysts like palladium or platinum, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include 3,3-difluoroprop-1-ene derivatives with various functional groups.
Addition Reactions: Products include halogenated alkanes or alkenes, depending on the reactants used.
Oxidation and Reduction Reactions: Products include epoxides, alcohols, or alkanes.
Scientific Research Applications
1-Chloro-3,3-difluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, refrigerants, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-3,3-difluoroprop-1-ene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new chemical bonds. Additionally, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
3-Chloro-3,3,3-trifluoropropene: Similar in structure but contains an additional fluorine atom.
3,3-Difluoropropene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1,1,1-Trifluoropropene: Contains three fluorine atoms and no chlorine, leading to different reactivity and applications.
Uniqueness: 1-Chloro-3,3-difluoroprop-1-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This combination allows for selective reactions and makes the compound a versatile intermediate in the synthesis of various fluorinated products.
Properties
Molecular Formula |
C3H3ClF2 |
|---|---|
Molecular Weight |
112.50 g/mol |
IUPAC Name |
1-chloro-3,3-difluoroprop-1-ene |
InChI |
InChI=1S/C3H3ClF2/c4-2-1-3(5)6/h1-3H |
InChI Key |
ILJQUKRTBVYTFL-UHFFFAOYSA-N |
Canonical SMILES |
C(=CCl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


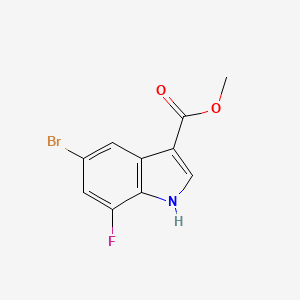
![1-[2-(4-Methylphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11721489.png)
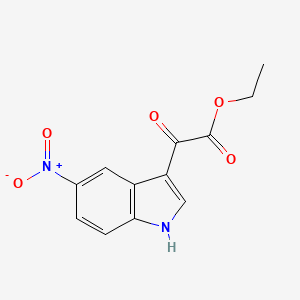
![4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile hydrochloride](/img/structure/B11721510.png)
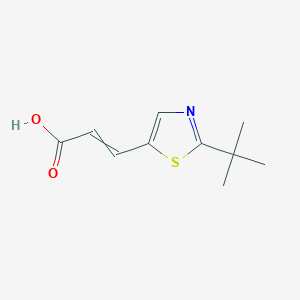
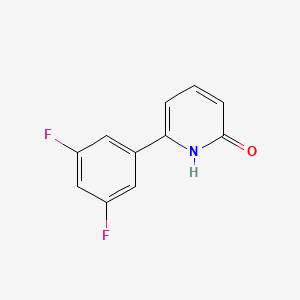
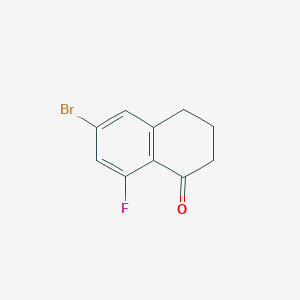
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)
